3,4,8-trimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound classified as a chromen-2-one derivative. This compound features a chromen-2-one core with various functional groups, making it of interest in medicinal chemistry due to its potential biological activities and applications in drug design. Its unique structure allows for interactions with various biological targets, which may lead to therapeutic effects.
The compound is identified by the CAS number 314742-08-0 and has the molecular formula with a molecular weight of 336.4 g/mol. It is categorized under chromenones, which are known for their diverse biological activities, including anti-inflammatory and antioxidant properties.
The synthesis of 3,4,8-trimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one typically involves several steps:
The molecular structure of 3,4,8-trimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one can be represented by the following details:
| Property | Value |
|---|---|
| CAS Number | 314742-08-0 |
| Molecular Formula | |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 3,4,8-trimethyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one |
| InChI Key | LWLWMKZVJACQPO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C3=CC=CC=C3)C |
The structure includes multiple methyl groups and an ether linkage that contribute to its chemical properties and reactivity.
3,4,8-trimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3,4,8-trimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one involves interactions with specific molecular targets within biological systems:
The physical properties of 3,4,8-trimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one include:
| Property | Value |
|---|---|
| Melting Point | Not specified in available data |
| Solubility | Not specified in available data |
| Stability | Stable under standard conditions |
Chemical properties include reactivity towards oxidation and reduction processes as well as substitution capabilities that allow for further functionalization of the molecule.
Due to its unique structure and potential biological activities, 3,4,8-trimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one has several applications in scientific research:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2